molecular formula C17H17FN2O3 B6696030 N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(6-methoxypyridin-2-yl)acetamide

N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(6-methoxypyridin-2-yl)acetamide

Cat. No.: B6696030
M. Wt: 316.33 g/mol
InChI Key: OCEJVILRLZPZDU-UHFFFAOYSA-N
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Description

N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(6-methoxypyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a chromenyl group and a pyridinyl group, which are connected via an acetamide linkage. The presence of fluorine and methoxy substituents adds to its chemical uniqueness and potential biological activity.

Properties

IUPAC Name

N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(6-methoxypyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-22-17-4-2-3-12(19-17)10-16(21)20-14-7-8-23-15-6-5-11(18)9-13(14)15/h2-6,9,14H,7-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJVILRLZPZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CC(=O)NC2CCOC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(6-methoxypyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenyl Intermediate: Starting with a suitable precursor, such as a fluorinated benzaldehyde, the chromenyl intermediate can be synthesized through a cyclization reaction.

    Formation of the Pyridinyl Intermediate: The pyridinyl intermediate can be synthesized from a methoxypyridine derivative through functional group transformations.

    Coupling Reaction: The chromenyl and pyridinyl intermediates are then coupled using an acylation reaction to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(6-methoxypyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(6-methoxypyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(6-methoxypyridin-2-yl)acetamide: can be compared with other heterocyclic compounds that contain chromenyl and pyridinyl groups.

    This compound: can be compared with other fluorinated or methoxylated compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

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